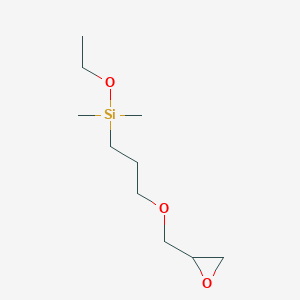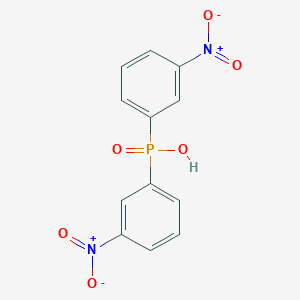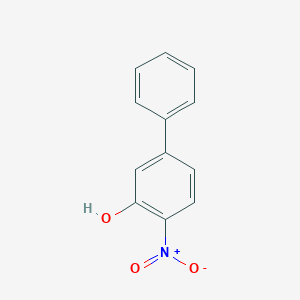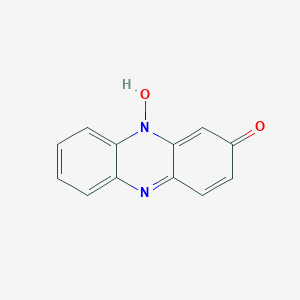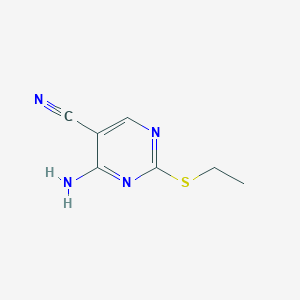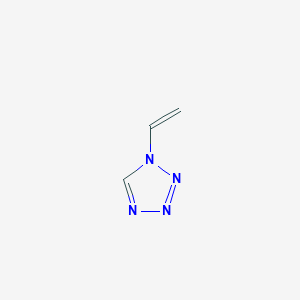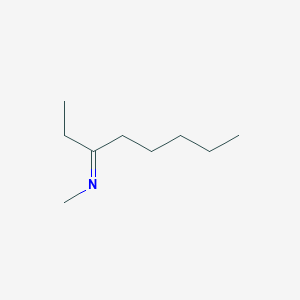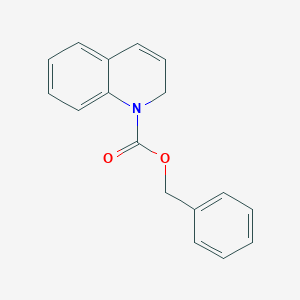
Benzyl 1(2H)-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is synthesized through a multi-step process and has been shown to have significant biochemical and physiological effects.
作用機序
The mechanism of action of Benzyl 1(2H)-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of various enzymes such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
生化学的および生理学的効果
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One of the advantages of using Benzyl 1(2H)-quinolinecarboxylate in lab experiments is its potential as a multifunctional agent. It has been shown to have anticancer, anti-inflammatory, antifungal, and antibacterial properties, which makes it a promising compound for various research applications. However, one of the limitations of using Benzyl 1(2H)-quinolinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on Benzyl 1(2H)-quinolinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its solubility in water.
合成法
Benzyl 1(2H)-quinolinecarboxylate is synthesized through a multi-step process that involves the condensation of benzylamine and 2-hydroxybenzoic acid, followed by cyclization and esterification reactions. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
17718-19-3 |
|---|---|
製品名 |
Benzyl 1(2H)-quinolinecarboxylate |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
benzyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |
InChIキー |
NXWWSYGSSAHNRR-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
その他のCAS番号 |
17718-19-3 |
同義語 |
1(2H)-Quinolinecarboxylic acid benzyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



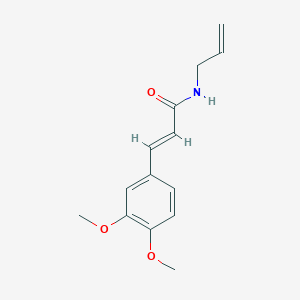
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
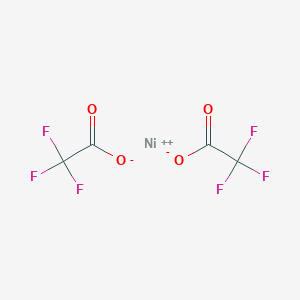
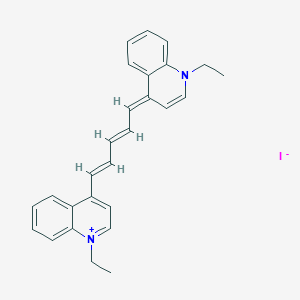
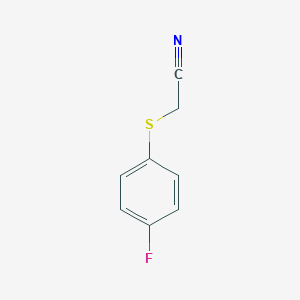
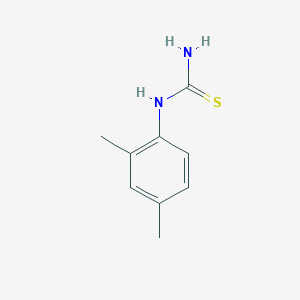
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
